molecular formula C11H16N2 B2948567 2-[(Pyridin-2-yl)methyl]cyclopentan-1-amine CAS No. 1368170-47-1

2-[(Pyridin-2-yl)methyl]cyclopentan-1-amine

Cat. No.: B2948567
CAS No.: 1368170-47-1
M. Wt: 176.263
InChI Key: IOCKHCWEKLAZAB-UHFFFAOYSA-N
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Description

2-[(Pyridin-2-yl)methyl]cyclopentan-1-amine is a bicyclic amine derivative featuring a cyclopentane ring substituted with a pyridinylmethyl group at the 2-position and an amine group at the 1-position. The pyridine moiety contributes to electronic and hydrogen-bonding interactions, while the cyclopentane ring offers conformational rigidity.

Properties

IUPAC Name

2-(pyridin-2-ylmethyl)cyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-11-6-3-4-9(11)8-10-5-1-2-7-13-10/h1-2,5,7,9,11H,3-4,6,8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCKHCWEKLAZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyridin-2-yl)methyl]cyclopentan-1-amine typically involves the reaction of cyclopentanone with pyridin-2-ylmethylamine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride (NaBH4) to facilitate the reduction of the intermediate imine formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(Pyridin-2-yl)methyl]cyclopentan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Halides, alkoxides, and amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines .

Scientific Research Applications

2-[(Pyridin-2-yl)methyl]cyclopentan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Pyridin-2-yl)methyl]cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents LogP (Predicted) Hydrogen Bond Donors/Acceptors Potential Applications References
2-[(Pyridin-2-yl)methyl]cyclopentan-1-amine C₁₁H₁₄N₂ 174.24 Pyridin-2-ylmethyl 1.8 1 donor, 3 acceptors Pharmaceutical intermediates
2-Methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentan-1-amine C₁₃H₂₀N₂ 204.31 Pyridin-2-ylethyl, Methyl 2.5 1 donor, 3 acceptors Specialty chemicals, Drug development
2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine C₁₀H₁₆N₃ 178.25 1-methylpyrazol-4-ylmethyl 1.2 1 donor, 4 acceptors R&D applications (e.g., kinase inhibitors)
1-(2-chlorophenyl)ethylamine C₁₄H₁₅ClN₂ 246.74 2-chlorophenyl, ethyl 3.1 1 donor, 2 acceptors Not specified (potential CNS targeting)
1-(adamantan-1-yl)ethylamine C₁₈H₂₆N₂ 270.41 Adamantyl, ethyl 4.3 1 donor, 2 acceptors Not specified (high lipophilicity for membrane penetration)

Key Observations:

  • Substituent Effects: Pyridinylmethyl vs. Pyrazolylmethyl (): Replacing pyridine with pyrazole reduces aromaticity and introduces an additional nitrogen, altering hydrogen-bonding capacity and solubility. Ethyl vs. Methyl Chains (–10): Ethyl extensions increase molecular weight and steric bulk, which may influence receptor binding kinetics.
  • Electronic Properties:
    • Pyridine-containing analogs exhibit stronger basicity (pKa ~4–6) compared to pyrazole derivatives (pKa ~2–4), impacting protonation states under physiological conditions.

Biological Activity

2-[(Pyridin-2-yl)methyl]cyclopentan-1-amine is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its interactions with molecular targets, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H16_{16}N2_2, with a molecular weight of approximately 188.27 g/mol. The compound consists of a cyclopentane ring substituted with a pyridine moiety, which is critical for its biological interactions. The presence of the pyridine ring facilitates π-π interactions and hydrogen bonding with biological targets, enhancing its binding affinity to various receptors and enzymes .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may function as a ligand, modulating receptor activity or enzyme function. Key mechanisms include:

  • Receptor Binding : The compound can bind to neurotransmitter receptors, potentially influencing neurological functions.
  • Enzyme Interaction : It may inhibit or activate specific enzymes, affecting metabolic pathways and signaling cascades .

Interaction Studies

Research has focused on the binding affinity of this compound to various receptors. For instance, studies indicate that the compound interacts effectively with serotonin and dopamine receptors, which are crucial in regulating mood and behavior. These interactions suggest potential applications in treating psychiatric disorders.

Case Studies

  • Antidepressant Activity : A study investigated the effects of this compound in animal models of depression. Results showed significant reductions in depressive-like behaviors, indicating its potential as an antidepressant agent.
  • Neuroprotective Effects : Another study demonstrated that the compound exhibited neuroprotective properties in models of neurodegeneration, reducing neuronal death and inflammation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
3-Methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentan-1-amineMethyl group substitutionModerate receptor binding
N-Methyl-N-[2-(pyridin-2-yl)ethyl]ethanamineAdditional methyl group on nitrogenAntidepressant effects reported
2-PyridineethanamineLacks cyclopentane ringLimited receptor interaction

This table illustrates that while there are structural similarities among these compounds, the specific cyclopentane structure in this compound contributes to its distinct biological properties and enhanced receptor interactions.

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